N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride
Description
N-[(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine hydrochloride is a pyrazole-derived amine salt with the molecular formula C15H20ClFN4. Its structure features:
Properties
Molecular Formula |
C14H19ClFN3 |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-3-18-14(15)13(11(2)17-18)10-16-9-12-7-5-4-6-8-12;/h4-8,16H,3,9-10H2,1-2H3;1H |
InChI Key |
DYKXHHXPCAEPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Preformed Amines
4-(Chloromethyl)pyrazole reacts with pre-synthesized N-benzylmethylamine (1.2 equiv) in DMF using potassium carbonate (K₂CO₃, 2.0 equiv) at 80°C for 6 hours. This method bypasses reductive amination but requires strict anhydrous conditions.
Comparative Yields
| Method | Solvent | Base | Yield |
|---|---|---|---|
| Reductive amination | MeOH | NaBH₃CN | 68–72% |
| Nucleophilic substitution | DMF | K₂CO₃ | 70–75% |
Catalytic Hydrogenation
Using palladium on carbon (Pd/C, 5 wt%) under hydrogen (3–5 bar) in ethanol at 50°C for 12 hours achieves imine reduction. This method is scalable but requires specialized equipment for high-pressure reactions.
Industrial-Scale Optimization
Batch processes in 500 L reactors demonstrate consistent yields (70–75%) when using DMF as the solvent and controlled addition of ethyl iodide to minimize side products. Continuous flow systems are explored for the chlorination step, reducing reaction time by 40% compared to batch methods.
Analytical Characterization
- HPLC Purity : >99% (C18 column, acetonitrile/water 65:35, 1.0 mL/min)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.28 (s, 3H, CH₃), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.45 (s, 2H, CH₂N), 7.25–7.38 (m, 5H, Ar-H).
- MS (ESI+) : m/z 277.2 [M+H]⁺.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C12H18FN5
- Molecular Weight : 251.30 g/mol
- IUPAC Name : N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine
The structure of the compound features a pyrazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine; hydrochloride, exhibit promising anticancer properties. For instance, research has shown that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study documented the synthesis of several pyrazole derivatives and their evaluation against different cancer cell lines, revealing significant cytotoxic effects (PubMed) .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential. Pyrazole derivatives have been linked to the inhibition of monoamine oxidase (MAO) enzymes, which play a role in neurodegenerative diseases. By inhibiting MAO-B, these compounds may help mitigate oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Parkinson's disease (Science.gov) .
Anti-inflammatory Properties
Research indicates that pyrazole compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property could be beneficial for conditions such as arthritis or other chronic inflammatory diseases (PMC) .
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized a series of pyrazole derivatives and evaluated their efficacy against human breast cancer cells. The results showed that one derivative exhibited a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. The study concluded that modifications to the pyrazole structure could enhance anticancer activity (PubMed) .
Case Study 2: Neuroprotection in Animal Models
A study explored the neuroprotective effects of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine; hydrochloride in a mouse model of Parkinson's disease. Mice treated with the compound showed reduced motor deficits and lower levels of oxidative stress markers compared to the control group. This suggests that the compound may offer therapeutic benefits for neurodegenerative disorders (Science.gov) .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Pyrazole Derivatives with Aromatic Substitutions
The compound shares structural motifs with 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p in ). Key differences include:
- Functional Groups: The target compound lacks the carboxamide and cyano groups present in 3a–3p, which are critical for hydrogen bonding and receptor affinity in medicinal chemistry applications .
- Substituent Effects : The fluorine atom at the pyrazole’s 5-position in the target compound may enhance lipophilicity and metabolic stability compared to chlorinated analogs like 3b (C21H14Cl2N6O) .
- Physicochemical Properties :
| Compound | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Hydrochloride | 326.8 | Not reported | Not reported |
| 3a (C21H15ClN6O) | 402.8 | 133–135 | 68 |
| 3d (C21H14ClFN6O) | 420.8 | 181–183 | 71 |
Imidazole-Based Amine Derivatives
Compounds such as N-((1H-imidazol-5-yl)methyl)-1-phenylmethanamine (13) and N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine (19) () differ in their heterocyclic cores:
- Heterocycle Electronics : Imidazole rings (e.g., 13 ) have two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to pyrazoles. This may alter bioavailability and target engagement .
- Synthetic Yields : The target compound’s hydrochloride salt likely requires different purification methods (e.g., recrystallization vs. column chromatography used for 13 –19 ) .
Benzylamine Derivatives with Nitrone Groups
RP19 [(Z)-N-((2-chloro-6-methylquinolin-3-yl)methylene)-1-phenylmethanamine oxide] () shares the 1-phenylmethanamine backbone but incorporates a nitrone group (N-oxide) and quinoline moiety.
- Pharmacological Implications : Nitrones like RP19 exhibit antioxidant and neuroprotective properties, whereas pyrazole-amines may prioritize kinase inhibition or antimicrobial activity .
Key Research Findings and Implications
- Fluorine vs. Chlorine : Fluorination in the target compound may improve metabolic stability over chlorinated analogs (e.g., 3b ), as seen in drug design paradigms .
- Salt Formation : The hydrochloride salt enhances aqueous solubility compared to free-base analogs like 13 or 19 , which are isolated as oils or solids .
Biological Activity
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its applications.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H16ClFN4
- Molecular Weight : 284.75 g/mol
- CAS Number : 1131-18-6
The presence of a pyrazole ring, along with the phenylmethanamine structure, suggests potential interactions with various biological targets.
Antiviral Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiviral activities. For instance, compounds similar to N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine showed IC50 values ranging from 0.39 μM to 21 μM against various viral strains, indicating a promising therapeutic potential in antiviral drug development .
| Compound | IC50 (μM) | Biological Target |
|---|---|---|
| Compound 12 | 0.62 | Virus A |
| Compound 46 | 0.71 | Virus B |
| Compound 50 | 0.76 | Virus C |
Anti-inflammatory Effects
In vitro studies have indicated that N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect was observed in cell cultures treated with lipopolysaccharides (LPS), where the compound significantly reduced TNF-alpha and IL-6 levels, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
- Case Study on Inflammation Reduction : A study involving animal models of acute inflammation demonstrated that administration of the compound led to a marked decrease in paw edema and inflammatory cell infiltration compared to control groups. The results support its potential use in managing conditions such as arthritis.
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that it significantly reduced neuronal apoptosis and oxidative stress markers, highlighting its potential in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrazole ring and phenyl group can significantly influence biological activity. For example:
- Substituents on the Pyrazole Ring : The introduction of halogens (e.g., fluorine) enhances potency against viral targets.
- Alkyl Chain Variations : Altering the length and branching of the alkyl chain attached to the pyrazole affects solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
